![molecular formula C9H6N4 B2678250 2-[Amino(4-pyridinyl)methylene]malononitrile CAS No. 338750-87-1](/img/structure/B2678250.png)
2-[Amino(4-pyridinyl)methylene]malononitrile
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Overview
Description
2-[Amino(4-pyridinyl)methylene]malononitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its pyridine ring structure, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(4-pyridinyl)methylene]malononitrile typically involves the reaction of 4-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound undergoes Michael addition reactions with various nucleophiles due to its α,β-unsaturated nitrile system. For example:
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Reaction with Enamines : Forms pyridine derivatives via multicomponent reactions. In ethanol/pyridine mixtures, it reacts with 2-cyanoacetohydrazide to yield chromeno[2,3-b]pyridines (up to 83% yield) .
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Interaction with Thiols : Reacts with phenacyl thiocyanate under alkaline conditions to produce 4,5-dihydrothiophene-3-carbonitriles (38–40% yield) .
Key Conditions :
Reaction Type | Solvent | Catalyst | Temperature | Yield |
---|---|---|---|---|
Multicomponent Synthesis | Ethanol/Pyridine | None | Reflux | 83% |
Thiol Addition | Ethanol | KOH | 25°C | 38–40% |
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
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Pyrido[1,2-a]pyrimidines : Reacts with enaminones (e.g., 2-phenyl-3-piperidin-1-yl-acrylonitrile) under acidic conditions to yield fused pyridine-pyrimidine structures .
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Chromeno[2,3-b]pyridines : Forms via tandem Pinner cyclization and Michael addition in ethanol/pyridine, confirmed by NMR and mass spectrometry .
Mechanistic Insight :
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Initial Michael addition of the malononitrile moiety to electrophilic partners.
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Cyclization facilitated by intramolecular hydrogen bonding (e.g., N–H⋯Cl interactions) .
Substitution Reactions
The amino and nitrile groups enable substitution chemistry:
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Dithiazole Formation : Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) in acetonitrile/pyridine to form (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile (20% yield) .
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Halogenation : Chlorine substitution at the pyridine ring occurs in the presence of HCl, enhancing biological activity .
Oxidation and Redox Reactions
Controlled oxidation modifies the electronic properties:
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Pyridine Ring Oxidation : Generates N-oxide derivatives under mild oxidative conditions, altering solubility and reactivity.
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Nitrile Hydrolysis : Converts nitrile groups to carboxylic acids or amides using H₂O₂ or enzymes .
Multicomponent Reactions (MCRs)
The compound is pivotal in one-pot syntheses:
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Pyridine Synthesis : Reacts with arylidenemalononitriles and aldehydes in ethanol/piperidine to form polysubstituted pyridines (>85% yield) .
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Thieno[2,3-d]pyrimidines : Combines with formaldehyde in catalyst-free conditions to yield polycyclic systems (48% yield) .
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Knoevenagel condensation between aldehyde and malononitrile.
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Michael addition of 2-cyanoacetohydrazide.
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Cyclization via Pinner mechanism.
Biological Activity Correlations
Derivatives exhibit:
Scientific Research Applications
Scientific Research Applications
The applications of 2-[Amino(4-pyridinyl)methylene]malononitrile span several domains:
Chemistry
- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a key intermediate in organic synthesis .
- Material Science : The compound's structural properties allow it to be explored for developing new materials with specific functionalities. The presence of both amino and pyridine groups provides opportunities for functionalization .
Biology
- Enzyme Inhibition Studies : Research indicates that this compound can interact with enzymes, potentially inhibiting their activity. This property is crucial for understanding biochemical pathways and developing therapeutic agents .
- Protein-Ligand Interactions : The compound's ability to bind selectively to proteins suggests its potential role in drug discovery, particularly in targeting specific receptors or enzymes involved in disease processes .
Medicine
Mechanism of Action
The mechanism of action of 2-[Amino(4-pyridinyl)methylene]malononitrile involves its interaction with various molecular targets, primarily through its pyridine ring. This ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound has a similar pyridine ring structure but with a methyl group instead of the methylene and malononitrile groups.
4-Aminopyridine: A simpler compound with just an amino group attached to the pyridine ring.
Uniqueness
2-[Amino(4-pyridinyl)methylene]malononitrile is unique due to its combination of the amino group, methylene bridge, and malononitrile moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in diverse research fields.
Biological Activity
2-[Amino(4-pyridinyl)methylene]malononitrile, a compound with the chemical formula C₉H₈N₄, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring and a malononitrile moiety, which contribute to its reactivity and biological properties. The presence of the amino group enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₄ |
Molecular Weight | 172.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. In a study examining its effects on cancer cell lines, this compound demonstrated selective cytotoxicity towards specific cancer cells while sparing normal fibroblasts. This selectivity is crucial in minimizing side effects associated with cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it inhibited the release of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The modulation of signaling pathways involved in inflammation positions this compound as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Anticancer | Cytotoxic to cancer cell lines | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µM, with significant reductions in colony-forming units (CFUs) observed.
Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, HepG2 (liver cancer) and HeLa (cervical cancer) cells exhibited growth inhibition percentages of approximately 54% and 38%, respectively, at optimal concentrations.
Study 3: Anti-inflammatory Mechanism Exploration
In vivo models of inflammation were utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in edema and inflammatory markers following administration, supporting its potential use in managing chronic inflammatory conditions.
Properties
IUPAC Name |
2-[amino(pyridin-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUODAMLZRAADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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